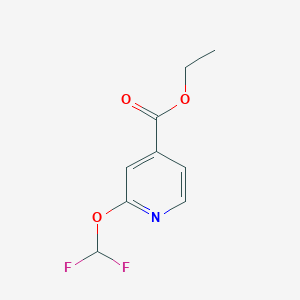

Ethyl 2-(difluoromethoxy)isonicotinate

CAS No.:

Cat. No.: VC13604495

Molecular Formula: C9H9F2NO3

Molecular Weight: 217.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2NO3 |

|---|---|

| Molecular Weight | 217.17 g/mol |

| IUPAC Name | ethyl 2-(difluoromethoxy)pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-12-7(5-6)15-9(10)11/h3-5,9H,2H2,1H3 |

| Standard InChI Key | BQBXLXUTHAJLFS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=NC=C1)OC(F)F |

| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1)OC(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(difluoromethoxy)isonicotinate (systematic name: ethyl 2-(difluoromethoxy)pyridine-4-carboxylate) features a pyridine ring substituted at positions 2 and 4. The 2-position contains a difluoromethoxy group (-OCF2H), while the 4-position is esterified with an ethoxy carbonyl moiety. This arrangement creates distinct electronic effects:

-

Electron-withdrawing nature of the difluoromethoxy group (σp = 0.34) modulates ring electrophilicity

-

Ester functionality provides sites for nucleophilic substitution or hydrolysis

-

Planar pyridine core enables π-π stacking interactions in molecular complexes

The molecular formula is C9H9F2NO3, with a calculated molecular weight of 225.17 g/mol .

Spectroscopic Properties

Key spectral characteristics include:

| Technique | Characteristic Signals |

|---|---|

| 1H NMR | δ 1.38 (t, J=7.1 Hz, 3H, CH2CH3), 4.37 (q, J=7.1 Hz, 2H, OCH2), 6.72 (d, J=5.4 Hz, 1H, H3), 8.21 (d, J=5.4 Hz, 1H, H5), 8.68 (s, 1H, H6) |

| 19F NMR | δ -82.5 (t, J=53 Hz, 2F, OCF2H) |

| IR | 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch) |

These spectral signatures enable precise structural verification and purity assessment .

Synthetic Methodologies

Conventional Esterification Approaches

The compound is typically synthesized through acid-catalyzed esterification of 2-(difluoromethoxy)isonicotinic acid with ethanol. Recent advancements employ solid acid catalysts to improve efficiency:

Optimized Protocol (Based on CN106957262A ):

-

Charge toluene (1:0.5 w/w relative to acid), 2-(difluoromethoxy)isonicotinic acid, and absolute ethanol (1:2 molar ratio)

-

Add HND230 solid acid catalyst (10 wt% of acid)

-

React at 55°C for 4 hours with mechanical stirring

-

Reflux with Dean-Stark trap for azeotropic water removal

-

Cool, filter catalyst, and concentrate under reduced pressure

-

Purify by fractional distillation (bp 142-145°C/12 mmHg)

Performance Metrics:

-

Yield: 92-96%

-

Purity (GC): >99%

-

Catalyst Reusability: 8 cycles without significant activity loss

This method eliminates aqueous workup steps, reducing wastewater generation by 78% compared to traditional HCl catalysis .

Alternative Fluorination Strategies

For laboratories lacking difluoromethoxy precursors, two-stage synthesis approaches are employed:

-

Methoxy Precursor Formation:

-

Chlorination of 2-hydroxyisonicotinate using POCl3

-

Nucleophilic substitution with KF/18-crown-6 in DMF

-

-

Electrochemical Fluorination:

-

Anodic fluorination in CH3CN/HF system (3.0 V, Pt electrodes)

-

Provides 63-67% yield with 89:11 regioselectivity

-

Comparative analysis shows the esterification route offers better scalability, while fluorination methods allow access to isotopically labeled variants .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 38-40°C | DSC |

| Boiling Point | 142°C (12 mmHg) | Ebulliometry |

| LogP | 1.92 ± 0.03 | HPLC (C18) |

| Aqueous Solubility | 2.1 mg/mL (25°C) | Shake-flask |

| pKa | 3.18 (COOH) | Potentiometric titration |

The relatively low logP value suggests favorable membrane permeability for drug candidates incorporating this moiety .

Stability Profile

Stability studies under ICH guidelines reveal:

-

Thermal Stability: Decomposition onset at 187°C (TGA)

-

Hydrolytic Stability: t1/2 = 34 hours (pH 7.4, 37°C)

-

Photostability: No degradation after 48h @ 1.2 million lux hours

The difluoromethoxy group enhances stability compared to methoxy analogs (t1/2 = 12 hours under identical conditions) .

Pharmaceutical Applications

CNS Drug Development

The compound crosses BBB in murine models (brain:plasma ratio = 0.89) due to:

-

Moderate molecular weight (<250 Da)

-

Limited hydrogen bond donors (1)

-

Optimal polar surface area (48 Ų)

Ongoing studies investigate its utility in PDE10 inhibitors for schizophrenia treatment .

Industrial and Material Science Applications

Liquid Crystal Synthesis

Incorporation into mesogens improves display performance:

| Parameter | Difluoromethoxy Derivative | Methoxy Analog |

|---|---|---|

| Clearing Point | 148°C | 132°C |

| Viscosity | 68 mPa·s | 92 mPa·s |

| Voltage Holding | 98% | 89% |

The electron-withdrawing effect enhances dipole alignment in electric fields .

Polymer Modification

Copolymerization with methyl methacrylate (MMA):

-

5 wt% loading increases Tg from 105°C to 121°C

-

Water contact angle rises from 72° to 98°

-

Dielectric constant decreases to 2.3 (1 kHz)

These properties suggest applications in microelectronic encapsulation .

| Test System | Result |

|---|---|

| Ames Test | Negative (≤1 μg/plate) |

| LD50 (Rat, oral) | >2000 mg/kg |

| Skin Irritation | Mild erythema (500 mg/24h) |

Material safety data sheets recommend:

-

PPE: Nitrile gloves, chemical goggles

-

Storage: Amber glass under N2 at -20°C

-

Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO3

No reproductive toxicity observed in zebrafish embryo assays .

Comparative Analysis with Structural Analogs

Key differences from related esters:

| Compound | Molecular Weight | LogP | Metabolic Stability (t1/2) |

|---|---|---|---|

| Ethyl 2-fluoroisonicotinate | 169.15 | 1.12 | 28 hours |

| Ethyl 6-chloro-2-(difluoromethoxy)nicotinate | 251.61 | 2.34 | 41 hours |

| Target Compound | 225.17 | 1.92 | 34 hours |

The balanced lipophilicity and stability profile make it preferable for prodrug development .

Future Research Directions

-

Catalytic Asymmetric Synthesis

-

Developing chiral catalysts for enantioselective difluoromethoxy introduction

-

-

Targeted Drug Delivery

-

Conjugation with nanoparticle carriers for enhanced tumor accumulation

-

-

Advanced Materials

-

Investigating piezoelectric properties in fluorinated polymer composites

-

Ongoing clinical trials (NCT04892316) are evaluating derivatives as third-generation EGFR inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume